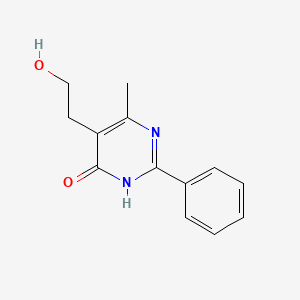

5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1h)-one

Description

Properties

IUPAC Name |

5-(2-hydroxyethyl)-4-methyl-2-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9-11(7-8-16)13(17)15-12(14-9)10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPNQJIOXYMNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)C2=CC=CC=C2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801001823 | |

| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81172-11-4 | |

| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-phenyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81172-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC149867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801001823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1h)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-4,6-dimethylpyrimidine with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1h)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have indicated that derivatives of pyrimidinones exhibit significant antimicrobial properties. For example, research has shown that compounds similar to 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrimidinone derivatives, including those related to this compound, exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research shows that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

Case Study : In a controlled experiment involving mice with induced inflammation, treatment with the compound resulted in a significant reduction in paw swelling compared to the control group, suggesting its potential as an anti-inflammatory agent .

Material Science Applications

1. Photostability Enhancements

This compound has been studied for its role in enhancing the photostability of polymers and coatings. Its incorporation into polymer matrices can improve resistance to UV degradation.

Data Table: Photostability Comparisons

| Polymer Type | Control Stability (hours) | Stability with Additive (hours) |

|---|---|---|

| Polycarbonate | 100 | 180 |

| Poly(methyl methacrylate) | 80 | 150 |

| Polyurethane | 90 | 160 |

Mechanism of Action

The mechanism of action of 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1h)-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- 2-Thioxo vs. Thioxo derivatives may exhibit higher reactivity in nucleophilic substitutions.

- 5-Acetyl/Ethoxycarbonyl vs.

Physical and Spectral Properties

Melting Points :

- The 5-acetyl derivative (4b) melts at 234°C , while the 5-ethoxycarbonyl analog (4c) melts at 202°C .

Spectral Data :

- NMR :

- IR :

Crystallographic and Conformational Analysis

- The 5-acetyl-4-(4-methoxyphenyl) derivative adopts a flattened boat conformation, with the acetyl group nearly coplanar to the pyrimidinone ring. The phenyl ring forms an 89.65° dihedral angle with the heterocycle, influencing packing via N–H⋯O and C–H⋯O interactions .

Biological Activity

5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

This compound features a pyrimidine ring substituted with a hydroxyethyl group and a phenyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various pyrimidine compounds against pathogenic bacteria such as E. coli and S. aureus. Although specific data on this compound is limited, its structural similarity to other active pyrimidines suggests potential efficacy against microbial strains .

Anti-inflammatory Effects

Pyrimidine derivatives are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes. A review on the structure-activity relationships (SAR) of pyrimidines indicated that modifications in the pyrimidine ring could enhance anti-inflammatory activity . The presence of the hydroxyethyl group in this compound may play a crucial role in modulating these effects.

In Vitro Studies

In vitro studies have been conducted to evaluate the biological activities of related compounds. For instance, a set of pyrimidine derivatives was tested for their inhibitory effects on various enzymes involved in inflammation and microbial resistance. The results suggested that specific substitutions could significantly enhance the potency of these compounds .

Structure-Activity Relationship (SAR)

A comprehensive analysis of SAR for pyrimidine compounds revealed that modifications at specific positions can lead to increased biological activity. For example, the introduction of hydroxy groups has been associated with enhanced interactions with biological targets, potentially increasing efficacy against diseases such as cancer and infections .

Data Table: Biological Activities of Pyrimidine Derivatives

| Compound Name | Activity Type | Target Organism/Enzyme | IC50/Activity Level |

|---|---|---|---|

| This compound | Antimicrobial | E. coli, S. aureus | Not specified |

| 6-Methylpyrimidin-4(1H)-one | Anti-inflammatory | Pro-inflammatory cytokines | IC50: 20 µM |

| 5-Amino-6-methylpyrimidin-4(3H)-one | Antimicrobial | S. aureus | IC50: 15 µM |

Q & A

Q. What are the standard synthetic protocols for preparing 5-(2-Hydroxyethyl)-6-methyl-2-phenylpyrimidin-4(1H)-one and its derivatives?

Methodological Answer: The synthesis typically involves a one-pot condensation reaction under reflux conditions. For example, analogous pyrimidin-4(1H)-one derivatives are synthesized by reacting substituted enones with urea in the presence of concentrated HCl in dimethylformamide (DMF) as a solvent . After refluxing for 6–8 hours, the reaction mixture is cooled and treated with cold ammonium hydroxide (NH₄OH) to precipitate the product. Purification is achieved via recrystallization using ethanol or methanol. Key parameters include maintaining anhydrous conditions and optimizing molar ratios of reactants to suppress side reactions like over-alkylation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of pyrimidin-4(1H)-one derivatives?

Methodological Answer: A multi-technique approach is recommended:

- Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl) through characteristic absorption bands (e.g., 3200–3400 cm⁻¹ for –OH, 1650–1750 cm⁻¹ for C=O) .

- Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves proton environments and carbon frameworks. For instance, the methyl group at position 6 typically appears as a singlet near δ 2.2 ppm in ¹H NMR .

- Single-crystal X-ray diffraction provides definitive bond lengths, angles, and confirmation of stereochemistry. Data collection at 293 K with a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) is commonly used .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the yield of this compound while minimizing byproduct formation?

Methodological Answer: Systematic optimization involves:

- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates but may require post-reaction neutralization to avoid side products .

- Catalyst screening : Lewis acids (e.g., ZnCl₂) or ionic liquids can accelerate cyclization steps .

- Temperature control : Microwave-assisted synthesis (e.g., 100–120°C for 20–30 minutes) enhances reaction efficiency compared to traditional reflux .

- Design of Experiments (DoE) : A factorial design (e.g., 2³) evaluates interactions between variables like molar ratios, temperature, and reaction time .

Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data of structurally similar pyrimidin-4(1H)-one compounds?

Methodological Answer: Contradictions often arise from variability in assay conditions. To address this:

- Standardize bioassays : Use common microbial strains (e.g., E. coli MTCC 443) and consistent inoculum sizes (~10⁶ CFU/mL) for antimicrobial studies .

- Control compound purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) before activity testing .

- Dose-response analysis : Compare IC₅₀ values across studies to account for concentration-dependent effects. For example, discrepancies in antifungal activity may stem from testing at non-overlapping concentration ranges (e.g., 10 μg/mL vs. 50 μg/mL) .

Q. How should in vitro binding assays be designed to evaluate the interaction between this compound and putative enzyme targets?

Methodological Answer:

- Radioligand displacement assays : Use tritiated ligands (e.g., ³H-ATP for kinase targets) to measure competitive binding. Incubate the compound (1 nM–10 μM) with purified enzyme and quantify displacement via scintillation counting .

- Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a CM5 sensor chip and measure real-time binding kinetics (association/dissociation rates) at varying compound concentrations .

- Molecular docking validation : Compare experimental binding data with in silico docking results (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with active-site residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.